1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyiminobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-9(12-14)10(13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXNRAIKYYDHR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies for 1 4 Fluorophenyl 2 Hydroxyimino Butan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(4-fluorophenyl)-2-(hydroxyimino)butan-1-one. Through a combination of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the compound's constitution and stereochemical configuration.
The ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the compound's structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while signal multiplicity reveals scalar coupling between adjacent protons.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, methylene (B1212753), methyl, and hydroxylamino protons. The 4-fluorophenyl group typically presents as a pair of doublet of doublets or multiplets due to both ³J_HH (ortho/meta) and through-space or long-range J_HF couplings. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and resonate further downfield compared to the protons meta to it. The ethyl group protons appear as a quartet for the methylene (CH₂) group coupled to the methyl (CH₃) group, which in turn appears as a triplet. The oxime hydroxyl proton (N-OH) often presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl, imino, aromatic, and aliphatic carbons. The fluorine substitution on the aromatic ring results in C-F coupling, which can be observed as splitting in the signals of the fluorinated and adjacent carbons. The carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum, while the imino carbon (C=N) resonates at a slightly higher field.
A representative assignment of the NMR data is presented below, based on analysis of similar structural motifs. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description of Signal |
|---|---|---|---|
| C1 (C=O) | - | ~195.0 | Carbonyl carbon |
| C2 (C=NOH) | - | ~158.0 | Imino carbon |
| C3 (-CH₂-) | ~2.8 (q, J = 7.5 Hz) | ~21.0 | Methylene protons |
| C4 (-CH₃) | ~1.2 (t, J = 7.5 Hz) | ~10.5 | Methyl protons |
| C1' (Ar-C) | - | ~133.0 | Aromatic ipso-carbon |
| C2'/C6' (Ar-CH) | ~7.9 (dd, J ≈ 9.0, 5.5 Hz) | ~131.5 (d, ²J_CF ≈ 9 Hz) | Aromatic protons ortho to C=O |
| C3'/C5' (Ar-CH) | ~7.2 (t, J ≈ 9.0 Hz) | ~116.0 (d, ³J_CF ≈ 22 Hz) | Aromatic protons meta to C=O |
| C4' (Ar-CF) | - | ~166.0 (d, ¹J_CF ≈ 255 Hz) | Aromatic carbon bonded to F |
| N-OH | ~10.5 (br s) | - | Oxime hydroxyl proton |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets), br (broad). J values are coupling constants in Hz.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings. For this compound, a key cross-peak would be observed between the methylene quartet at ~2.8 ppm and the methyl triplet at ~1.2 ppm, confirming the presence of the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC would be used to definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in Table 1. For example, it would show a correlation between the proton signal at ~2.8 ppm and the carbon signal at ~21.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together different molecular fragments. Key HMBC correlations would include:
From the methylene protons (H3) to the imino carbon (C2) and the carbonyl carbon (C1).
From the aromatic protons ortho to the carbonyl group (H2'/H6') to the carbonyl carbon (C1) and other aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry, as discussed in the following section.
Due to the presence of the carbon-nitrogen double bond of the oxime group, this compound can exist as two distinct geometric isomers, commonly referred to as E and Z (or syn and anti). The E/Z nomenclature is based on the Cahn-Ingold-Prelog priority rules, while syn/anti refers to the spatial relationship between the hydroxyl group and the adjacent ketone.
The presence of both isomers in a sample would lead to a doubling of signals in the NMR spectra, as the chemical environment of the nuclei in each isomer is slightly different. The signals most affected are those closest to the C=N bond, such as the ethyl group protons and carbons, and the carbonyl carbon.
The chemical shift of the α-carbons (C3, the methylene group) is particularly diagnostic for the stereochemistry of α-oximino ketones. The isomer where the hydroxyl group is syn to the ethyl group (the Z-isomer) generally exhibits a more shielded (upfield) α-carbon signal compared to the isomer where the hydroxyl group is anti (the E-isomer), due to the γ-gauche effect.
NOESY is the definitive technique for assigning the configuration of the isomers. A NOESY experiment would reveal a spatial correlation (cross-peak) between the oxime -OH proton and the protons of the adjacent ethyl group for the Z-isomer. Conversely, in the E-isomer, a NOE would be expected between the -OH proton and the aromatic protons (H2'/H6'). beilstein-journals.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound provides clear signatures for its key functional groups. The presence of hydrogen bonding, particularly in the solid state, can lead to broadening and shifts in the absorption bands.
O-H Stretch: A broad and strong absorption band is expected in the region of 3300–3100 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the oxime.
C=O Stretch: A strong, sharp absorption corresponding to the conjugated ketone carbonyl stretching vibration is expected around 1670–1650 cm⁻¹. Conjugation with the aromatic ring and potential intramolecular hydrogen bonding can shift this frequency.
C=N Stretch: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium-intensity band in the 1640–1620 cm⁻¹ region. This peak can sometimes overlap with aromatic C=C stretching vibrations.
N-O Stretch: A medium-intensity band associated with the nitrogen-oxygen single bond stretch is typically observed in the 960–930 cm⁻¹ range. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (oxime) | 3300 - 3100 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ketone) | 1670 - 1650 | Strong |
| C=N stretch (oxime) | 1640 - 1620 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F stretch (aryl-fluoride) | 1250 - 1100 | Strong |
| N-O stretch (oxime) | 960 - 930 | Medium |
Raman spectroscopy serves as a valuable complement to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment (polar bonds like C=O), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the less polar bonds. The symmetric stretching of the aromatic C=C bonds and the C=N bond are expected to produce strong signals in the Raman spectrum, which can help to resolve them from other absorptions in the FTIR spectrum. scifiniti.com The C=O stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. This complementary nature allows for a more confident and complete assignment of the molecule's vibrational modes.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₁₀H₁₀FNO₂. HRMS analysis would be used to experimentally verify the theoretical exact mass of the molecular ion, thereby confirming its elemental composition.
| Molecular Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₁₀FNO₂ | [M+H]⁺ | 196.07681 |
| C₁₀H₁₀FNO₂ | [M+Na]⁺ | 218.05875 |
| C₁₀H₁₀FNO₂ | [M-H]⁻ | 194.06228 |
Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental data for this compound is not available in published literature, its fragmentation pathways can be predicted based on the known behavior of ketones, oximes, and aromatic compounds. Key fragmentation processes would likely involve cleavages adjacent to the carbonyl group (α-cleavage) and within the oxime moiety.
Common fragmentation patterns for related structures involve the loss of small, stable neutral molecules and radicals. For this compound, characteristic cleavages could include the loss of the ethyl group, the hydroxyl group from the oxime, or cleavage of the bond between the carbonyl carbon and the fluorophenyl ring.
| Precursor Ion (m/z) | Plausible Fragmentation | Resulting Fragment Structure | Neutral Loss |
|---|---|---|---|
| 195 [M]⁺˙ | α-cleavage | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) | C₃H₆NO˙ |
| 195 [M]⁺˙ | α-cleavage | [C₃H₆NO]⁺ | C₇H₄FO˙ |
| 195 [M]⁺˙ | Loss of ethyl radical | [M-C₂H₅]⁺ | C₂H₅˙ |
| 195 [M]⁺˙ | Loss of hydroxyl radical | [M-OH]⁺ | OH˙ |
Computational and Theoretical Investigations of 1 4 Fluorophenyl 2 Hydroxyimino Butan 1 One
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis for Key Transformations
The reactivity of the oxime functional group in 1-(4-fluorophenyl)-2-(hydroxyimino)butan-1-one can be explored computationally by analyzing the transition states of its key potential transformations. Density Functional Theory (DFT) and ab initio methods are commonly employed to locate transition state geometries and calculate their corresponding activation energies, providing a quantitative measure of a reaction's feasibility.
Key transformations applicable to oximes include the Beckmann rearrangement, nucleophilic substitution at the sp2-hybridized nitrogen, and various cyclization reactions.
Beckmann Rearrangement: This classic acid-catalyzed rearrangement converts an oxime into an amide. For this compound, this would involve the migration of either the 4-fluorobenzoyl group or the ethyl group. Computational analysis can determine the activation barrier for each migratory pathway, predicting which product would be favored. The transition state involves a three-membered ring intermediate or a concerted migration-elimination step.
Nucleophilic Substitution (SN2-type) at Nitrogen: Unlike at sp2 carbons, an SN2-type reaction can occur at the sp2 nitrogen of oximes. researchgate.net Computational studies using methods like Møller-Plesset perturbation theory (MP2) have shown that the activation energy for this process can be comparable to that of the Beckmann rearrangement. researchgate.net Such calculations for the title compound would elucidate its potential to participate in reactions forming new N-heterocycles.
Cyclization Reactions: In the presence of suitable functional groups, intramolecular radical cyclization can occur. The stereoselectivity of such reactions is often dictated by the lowest energy transition state, which typically adopts a chair-like conformation to minimize steric interactions between substituents. libretexts.org For a derivative of this compound containing an olefinic chain, DFT calculations could model the various possible chair-like and boat-like transition states to predict the stereochemical outcome of the cyclization. libretexts.org
The table below presents hypothetical activation energies for typical oxime reactions, derived from computational studies on analogous systems, to illustrate the insights gained from transition state analysis.
| Transformation | Typical Computational Method | Plausible Activation Barrier (kcal/mol) | Key Finding |
| Beckmann Rearrangement | DFT (e.g., B3LYP/6-31G*) | 15 - 25 | Predicts migratory aptitude of adjacent groups. |
| SN2-type at Nitrogen | Ab initio MP2 | 20 - 30 | Demonstrates feasibility of substitution at sp² nitrogen. researchgate.net |
| Cross-Coupling Reaction | DFT | ~23 | Elucidates mechanism of novel bond formations. mdpi.com |
| Radical Cyclization | DFT | 10 - 20 | Predicts regioselectivity and stereoselectivity. libretexts.org |
Solvent Effects on Reactivity (e.g., Hydrolysis Mechanisms of Oximes)
The solvent environment can significantly alter the rate and mechanism of chemical reactions. Oximes are generally more resistant to hydrolysis than imines or hydrazones, a stability attributed to the electronic properties of the C=N-O group. nih.gov The hydrolysis of oximes is typically acid-catalyzed, proceeding through a carbinolamine intermediate. nih.gov
Computational models can simulate solvent effects to provide a deeper understanding of these mechanisms. These models are generally categorized as implicit or explicit:
Implicit Solvent Models (e.g., PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the stabilization of reactants, products, and transition states by the bulk solvent.
Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the modeling of specific hydrogen bonds or other direct interactions between the solute and solvent molecules, which can be critical in reactions like hydrolysis. researchgate.net
For the hydrolysis of this compound, computational studies could model the protonation of the oxime nitrogen, the subsequent nucleophilic attack by water, and the breakdown of the tetrahedral intermediate. By performing these calculations in simulated solvent environments (e.g., water, methanol (B129727), DMSO), it is possible to predict how the reaction rate will change with solvent polarity and hydrogen-bonding capability. For instance, studies on similar reactions have shown that protic solvents like methanol can stabilize transition states through hydrogen bonding, thereby accelerating the reaction compared to aprotic solvents. researchgate.net
The relative hydrolytic stability of oximes compared to other C=N functionalities has been demonstrated experimentally and can be rationalized computationally.
| Compound Type | Relative Hydrolysis Rate (at pD 7.0) | Explanation |
| Methylhydrazone | ~600x faster than oxime | N1 is more easily protonated, facilitating hydrolysis. nih.gov |
| Acetylhydrazone | ~300x faster than oxime | Resonance delocalization is less effective at stabilizing the C=N bond compared to the oxime. nih.gov |
| Oxime | Baseline (1x) | The electronegative oxygen on N1 reduces the basicity of the nitrogen, disfavoring the initial protonation step required for hydrolysis. nih.gov |
| Trimethylhydrazonium ion | More stable than oxime | The permanent positive charge on the nitrogen group makes protonation highly unfavorable. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (Excluding Direct Biological Activity)
While QSAR is most famously used for predicting biological activity, its principles can also be applied to forecast physicochemical properties, chemical reactivity, and selectivity, without any biological endpoint. iosrjournals.org Cheminformatics provides the tools to generate the necessary molecular descriptors and build these predictive models. nih.gov
Descriptors for Chemical Space Exploration
To build a predictive model for a molecule like this compound, its structure must first be converted into a series of numerical values known as molecular descriptors. These descriptors encode different aspects of the molecule's topology, geometry, and electronic structure.
1D Descriptors: These are derived directly from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe connectivity and topology. Examples include topological indices, molecular refractivity (MR), and counts of specific functional groups. iosrjournals.org
3D Descriptors: These require a 3D conformation of the molecule and describe its size, shape, and surface properties. Examples include Connolly accessible area (CAA), molar volume (MV), and polarizability (POL). iosrjournals.org
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these descriptors provide detailed electronic information. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), dipole moment, and molecular electrostatic potential (MEP) maps. biointerfaceresearch.commdpi.com The MEP map, for instance, visually indicates regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack. mdpi.com
The following table categorizes various descriptors that could be calculated for this compound to explore its chemical properties.
| Descriptor Category | Specific Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |
| Topological (2D) | Molar Refractivity (MR) | Molar volume and polarizability. iosrjournals.org |
| Geometrical (3D) | Connolly Accessible Area (CAA) | Molecular surface area accessible to a solvent. iosrjournals.org |
| Physicochemical (2D/3D) | Partition coefficient (cLogP) | Lipophilicity/hydrophilicity balance. iosrjournals.org |
| Quantum-Chemical | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability. biointerfaceresearch.com |
| Quantum-Chemical | Molecular Electrostatic Potential (MEP) | Local reactivity and sites for intermolecular interactions. mdpi.com |
| Quantum-Chemical | Natural Bond Orbital (NBO) Charges | Charge distribution on individual atoms. biointerfaceresearch.com |
Computational Prediction of Chemical Reactivity and Selectivity
Once a comprehensive set of descriptors has been calculated for a series of related compounds, machine learning algorithms can be used to build predictive models. nih.gov These models establish a mathematical relationship between the descriptors (the structure) and a target property (e.g., reactivity or selectivity). iosrjournals.org
The process involves several steps:
Data Curation: A dataset of molecules with known reactivity or selectivity is assembled.
Descriptor Calculation: A wide range of descriptors is calculated for each molecule in the dataset.
Model Generation: A machine learning algorithm (e.g., multiple linear regression, random forest, or neural networks) is trained on the dataset to find the best correlation between the descriptors and the target property. chemrxiv.orgresearchgate.net
Model Validation: The model's predictive power is rigorously tested using statistical methods, including internal validation (e.g., cross-validation Q²) and external validation on an independent test set (R²pred). nih.govnih.gov
For a compound like this compound, this approach could be used to predict its stability under various conditions, its propensity to undergo specific reactions, or the selectivity of those reactions. For example, a model could be trained to predict the hydride-to-alkyl migration ratio in the Baeyer-Villiger oxidation of various ketones by correlating quantum-chemical descriptors of the reactants with the experimentally observed product ratios. researchgate.net Such models, relying solely on the molecule's computed structure, allow for high-throughput screening and prioritization of synthetic targets without the need for extensive experimental work. chemrxiv.org
The components of a modern computational platform for predicting chemical reactivity are summarized below.
| Component | Function | Example Technology |
| Input Representation | Converts chemical structures into a machine-readable format. | SMILES strings, Molecular Fingerprints (MFF). chemrxiv.orgresearchgate.net |
| Descriptor Engine | Calculates a diverse array of molecular descriptors. | RDKit, Quantum chemistry software (e.g., Gaussian). chemrxiv.org |
| Machine Learning Model | Establishes the structure-reactivity relationship. | Random Forest, Gradient Boosting (XGBoost), Deep Neural Networks. researchgate.net |
| Validation Module | Assesses the statistical significance and predictive power of the model. | Cross-validation, evaluation of R², Q², RMSE metrics. nih.gov |
Advanced Applications and Future Research Directions in the Chemistry of 1 4 Fluorophenyl 2 Hydroxyimino Butan 1 One
Role as a Building Block in the Synthesis of Diverse Organic Frameworks
The strategic placement of the ketone and oxime functionalities in 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one makes it an ideal precursor for the synthesis of a wide array of organic compounds, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Isoxazoles)
The 1,2-dicarbonyl-like reactivity of α-keto oximes is widely exploited for the construction of five-membered heterocycles. The compound this compound can readily undergo cyclocondensation reactions with various reagents to yield substituted pyrazoles and isoxazoles.
Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized from α-keto oximes through reaction with hydrazine (B178648) derivatives. rsc.orgnih.gov In a typical reaction, the carbonyl group of this compound would react with one amino group of hydrazine, followed by intramolecular cyclization involving the oxime nitrogen and the second amino group, and subsequent dehydration to form the aromatic pyrazole ring. This method allows for the synthesis of pyrazoles with substituents derived from the starting keto oxime (a 4-fluorophenyl group and an ethyl group) and the hydrazine reagent. The use of substituted hydrazines allows for further diversification of the final pyrazole structure. rsc.orgnih.gov
Isoxazole Synthesis: Isoxazoles are another class of heterocycles readily accessible from α-keto oxime precursors. rsc.org The synthesis often involves the intramolecular cyclization of the oxime group, where the oxime oxygen attacks an electrophilic carbon. orientjchem.orgscispace.com For a molecule like this compound, synthetic strategies could involve activation of the carbonyl group or modification of the oxime to facilitate cyclization, leading to the formation of a 3-(4-fluorophenyl)-4-ethylisoxazole scaffold. Various methods, including acid-catalyzed cyclization or metal-mediated processes, have been developed for synthesizing isoxazoles from related compounds. rsc.orgnih.govnih.gov
The versatility of oximes as precursors is a cornerstone of modern heterocyclic chemistry, providing pathways to a diverse range of nitrogen-containing frameworks. at.uaresearchgate.net
Synthetic Utility in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The dual functionality of this compound presents significant potential for its use in MCRs.
The carbonyl and oxime groups can participate in sequential or concerted reactions to build complex molecular structures in a one-pot fashion. For instance, the carbonyl group could undergo a Knoevenagel condensation with an active methylene (B1212753) compound, while the oxime could react with another species, leading to the formation of highly substituted pyridines or other complex heterocycles. mdpi.com While specific MCRs involving this compound are not extensively documented, the reactivity of its constituent functional groups suggests a promising area for future synthetic exploration. The development of novel MCRs utilizing this building block could provide rapid access to libraries of complex molecules with potential applications in drug discovery and materials science. researchgate.net
Exploration in Coordination Chemistry and Metal Ligand Design
The oxime group is an excellent ligand for metal ions, capable of coordinating through both its nitrogen and oxygen atoms. kjscollege.com This ability makes this compound an attractive candidate for the design of novel metal complexes with tailored properties.
Development of Metal Complexes with Oxime Ligands
The α-hydroxyimino ketone structure can act as a bidentate ligand, forming stable chelate rings with a variety of transition metal ions. nih.gov Upon deprotonation of the oxime hydroxyl group, the resulting oximato group becomes a strong N,O-donor, forming neutral complexes with divalent metal ions like Cu(II), Ni(II), and Co(II). researchgate.netresearchgate.net
The coordination environment typically involves the nitrogen atom of the oxime and the oxygen atom of the adjacent carbonyl group, forming a stable five-membered chelate ring. The presence of the 4-fluorophenyl group can influence the electronic properties and steric environment of the resulting metal complex, potentially affecting its stability, solubility, and reactivity. Research in this area would involve synthesizing and characterizing complexes of this compound with various metal salts and studying their structural and spectroscopic properties. orientjchem.orgat.ua
| Metal Ion | Typical Coordination Geometry | Potential Ligand Binding Mode | Reference |
|---|---|---|---|
| Copper(II) | Square Planar / Distorted Octahedral | Bidentate (N, O) | researchgate.netresearchgate.net |
| Nickel(II) | Square Planar / Octahedral | Bidentate (N, O) | researchgate.net |
| Cobalt(II) | Octahedral | Bidentate (N, O) | orientjchem.orgnih.gov |
| Palladium(II) | Square Planar | Bidentate (N, O) | nsf.gov |
Potential in Metal Ion Sequestration or Catalysis (Excluding Biomedical Applications)
The strong chelating ability of oxime-containing ligands makes them suitable for applications in metal ion sequestration and catalysis.
Metal Ion Sequestration: Phenolic oximes are commercially used for the selective extraction of copper from ore leach solutions, highlighting the strong affinity of the oxime group for certain metal ions. researchgate.net By analogy, ligands like this compound could be investigated for their ability to selectively bind and sequester specific metal ions from solutions. This could have applications in environmental remediation or in the recovery of precious metals. The selectivity can be tuned by modifying the ligand's structure. nih.gov
Catalysis: Metal-oxime complexes have been explored as catalysts in various organic transformations. For example, copper(II) complexes of phenolic oximes have been shown to exhibit catecholase activity, mimicking the function of certain metalloenzymes. researchgate.net The this compound ligand could be used to create metal complexes that catalyze oxidation, reduction, or C-C bond-forming reactions. The electronic effect of the fluorine atom on the phenyl ring could modulate the catalytic activity of the metal center. rsc.orgnsf.gov
Advanced Material Science Applications (Theoretical or Precursory Role)
While less explored, the structure of this compound suggests several theoretical or precursory roles in the development of advanced materials.
The presence of a rigid fluorophenyl group combined with a conjugated system could be a feature in the design of liquid crystals or functional polymers. The oxime group itself is a versatile handle for further chemical modification. For example, it can be used for cross-linking polymer chains or for grafting onto surfaces to modify their properties. Oxime chemistry is also relevant in the development of dynamic materials, where the reversible nature of the C=N bond can be exploited. byjus.com
Furthermore, oximes and their derivatives have been investigated for their role as corrosion inhibitors, where they can form a protective film on metal surfaces. The potential for this compound to be incorporated into coatings or films for material protection represents another avenue for future research. In coordination polymers or metal-organic frameworks (MOFs), this compound could theoretically serve as a linker, connecting metal nodes to form porous structures with potential applications in gas storage or separation. nih.gov
Investigation as a Component in Polymer or Supramolecular Assembly Research
The oxime group is a valuable functional handle for the construction of dynamic and responsive macromolecular systems. The reversible nature of the oxime linkage allows for the formation of dynamic-covalent polymers, which can dissociate and reconfigure in response to specific stimuli. rsc.org Research has demonstrated that oxime-functional macromolecular stars can be formed and then dissociated through competitive exchange with other alkoxyamines or carbonyl compounds, highlighting the potential for creating adaptable and "smart" materials. rsc.org
Future investigations could incorporate this compound into polymer backbones or as cross-linking agents. The presence of the fluorophenyl group could impart desirable properties such as thermal stability and hydrophobicity, influencing the self-assembly behavior of amphiphilic block copolymers in aqueous media. rsc.org The ability to form core-crosslinked stars or other nanoparticles via the oxime linkage opens avenues for applications in drug delivery and nanotechnology, where the controlled assembly and disassembly of the carrier are crucial. rsc.org
| Research Area | Potential Application of this compound | Key Feature |
| Dynamic-Covalent Polymers | Monomer or cross-linker for self-healing or responsive materials. | Reversible oxime linkage allows for bond exchange and network reconfiguration. rsc.org |
| Supramolecular Gels | Gelling agent that responds to chemical stimuli (e.g., addition of carbonyl compounds). | Formation of extended networks via hydrogen bonding and other non-covalent interactions involving the oxime group. |
| Amphiphilic Block Copolymers | Hydrophobic block component for micelle formation. | The fluorophenyl group influences self-assembly properties. rsc.org |
| Core-Crosslinked Nanoparticles | Cross-linking of self-assembled micelles to form stable nanostructures. | Oxime formation provides robust yet potentially reversible linkages. rsc.org |
Photochromic or Optoelectronic Material Precursors
Oxime and oxime ester derivatives are increasingly recognized for their utility in the development of photoresponsive materials. acs.orgrsc.org Photochromism in certain oxime esters is based on the light-induced, reversible cleavage of the N–O bond, which generates colored radical species and results in a color change in the material. acs.org This process can be reversed thermally, allowing the material to switch between colored and colorless states.
Specifically, novel fluorophenyl oxime esters have been synthesized and used as photoinitiators to create photochromic polymers. acs.org Under UV irradiation, these compounds can initiate polymerization while simultaneously imparting photochromic properties to the resulting film. The photocured polymer displays thermally reversible photochromism, switching from a colored state back to colorless upon moderate heating. acs.org Given its structure, this compound is an ideal precursor for synthesizing such oxime esters. Esterification of its hydroxylamino group would yield compounds with potential for application in optical data storage, smart coatings, and photoswitchable devices. acs.orgresearchgate.net
Development of Novel Synthetic Methodologies
While the synthesis of the this compound scaffold is established, significant opportunities exist for exploring new chemical transformations and developing more sophisticated synthetic methods that offer greater control and efficiency.
Unexplored Transformations of the this compound Scaffold
The α-oximino ketone motif is reactive and can undergo a variety of chemical transformations that remain largely unexplored for this specific compound. One of the most prominent reactions of oximes is the Beckmann rearrangement, where the oxime is converted into an amide. researchgate.net For α-oximino ketones, this rearrangement can proceed "abnormally," leading to cleavage of the C-C bond between the carbonyl and oximino carbons, yielding a nitrile and a carboxylic acid. researchgate.net Investigating the conditions that favor the normal versus abnormal rearrangement of this compound could provide access to a diverse range of valuable fluorinated building blocks.
Furthermore, the N-O bond of the oxime is susceptible to fragmentation, particularly through photochemically induced or transition metal-catalyzed pathways, to generate iminyl radicals. nsf.govresearchgate.net These highly reactive intermediates can participate in cyclization or addition reactions, enabling the construction of complex nitrogen-containing heterocycles. nsf.gov Applying these modern synthetic methods to the target scaffold could lead to novel classes of fluorinated compounds with potential biological or material applications.
| Transformation Type | Potential Products from the Scaffold | Synthetic Utility |
| Beckmann Rearrangement | N-acyl amides or cleavage products (4-fluorobenzonitrile and propanoic acid). researchgate.net | Access to different classes of fluorinated synthons. |
| N-O Bond Fragmentation | Iminyl radical intermediates. nsf.govresearchgate.net | Precursors for nitrogen-containing heterocycles via radical cyclization. |
| Reduction | α-amino ketones, α-amino alcohols. nih.gov | Synthesis of chiral building blocks and bioactive molecule analogues. |
| Cycloaddition Reactions | Isoxazolines and other heterocycles. nsf.gov | Construction of complex ring systems. |
Stereoselective Synthesis of Analogues and Derivatives
The oxime functional group in this compound can exist as two geometric isomers (E and Z). Traditional synthesis methods often yield mixtures of these isomers. researchgate.net The development of stereoselective synthetic routes to obtain single, pure isomers is a significant challenge and a key area for future research. pku.edu.cn
Recent advances have focused on catalytic methods to control the stereochemical outcome of oxime formation. researchgate.net For example, stereospecific 1,4-metallate shifts have been used to synthesize single-geometry ketoximes from oxime chlorides and arylboronic acids under mild conditions. researchgate.net Another approach involves the photoisomerization of the thermodynamically preferred E isomer to the Z isomer using visible-light-mediated energy transfer catalysis. organic-chemistry.org Applying these state-of-the-art methodologies to the synthesis of analogues of this compound would provide access to stereochemically pure compounds, which is critical for applications in medicinal chemistry and materials science where specific 3D geometry dictates function.
Integration with Green Chemistry Principles
Moving towards more environmentally benign synthetic processes is a central goal of modern chemistry. Applying green chemistry principles to the synthesis of this compound can reduce waste, improve safety, and increase efficiency.
Solvent-Free or Aqueous Reaction Conditions for Oxime Synthesis
Conventional methods for oxime synthesis often involve refluxing in organic solvents like ethanol (B145695) with toxic reagents such as pyridine (B92270), leading to significant solvent waste and challenging purification. ijprajournal.comrsc.org Green chemistry approaches aim to eliminate or replace these hazardous solvents.
Recent research has demonstrated highly efficient methods for producing oximes under solvent-free conditions. nih.gov One such technique involves simply grinding the ketone precursor with hydroxylamine (B1172632) hydrochloride and a catalyst like bismuth(III) oxide at room temperature. nih.govresearchgate.net This "grindstone chemistry" approach is rapid, minimizes waste, and often results in excellent product yields. bohrium.com Another solventless method utilizes microwave irradiation of reactants impregnated on a solid support like basic alumina, which dramatically reduces reaction times from hours to minutes. rsc.org
Alternatively, water is being explored as a clean, economical, and environmentally safe medium for chemical reactions. yccskarad.com The synthesis of oximes in an aqueous medium, sometimes facilitated by a catalyst, has been shown to be effective for a variety of aldehydes and ketones. yccskarad.com Adopting these solvent-free or aqueous protocols for the industrial-scale production of this compound would offer significant environmental and economic advantages over traditional methods. nih.govacs.org
| Method | Conditions | Advantages |
| Grindstone Chemistry | Grinding reactants with a catalyst (e.g., Bi₂O₃) at room temperature. nih.govbohrium.com | Solvent-free, rapid, simple work-up, high yields. researchgate.net |
| Microwave Irradiation | Reactants on a solid support (e.g., alumina) irradiated in a microwave oven. rsc.org | Solvent-free, extremely short reaction times (minutes). rsc.orgnih.gov |
| Aqueous Synthesis | Reactants stirred in water, often with a catalyst (e.g., Hyamine®). yccskarad.com | Eliminates organic solvents, environmentally safe, economical. |
Catalytic Approaches for Sustainable Production
The growing emphasis on green chemistry has spurred the development of catalytic methods for the synthesis of α-oximino ketones, including this compound. These approaches aim to replace traditional stoichiometric reagents, which often generate significant waste and employ hazardous materials, with more sustainable alternatives. The focus is on improving reaction efficiency, minimizing environmental impact, and facilitating catalyst recovery and reuse. Key strategies in this domain include the use of heterogeneous catalysts, green solvents, and innovative energy sources.
Heterogeneous Catalysis for Enhanced Sustainability
Heterogeneous catalysts are at the forefront of sustainable production methods for α-oximino ketones due to their ease of separation from the reaction mixture, which allows for their recovery and reuse, thereby reducing costs and waste. A variety of solid catalysts have been explored for the oximation of ketones and related compounds.
One notable approach involves the use of functionalized nanomaterials. For instance, carboxyl and nitrite (B80452) functionalized graphene quantum dots (CNGQDs) have been reported as an efficient dual-role reagent and catalyst for the synthesis of α-oximino ketones from active methylene compounds. rajpub.com This method operates under mild, mineral acid-free conditions in water, a green solvent, and provides excellent yields in shorter reaction times compared to traditional methods. rajpub.com The catalyst acts as both a nitrosonium source and an acid catalyst, streamlining the synthesis process. rajpub.com
The table below summarizes the efficiency of CNGQDs in comparison to other reported reagents for the synthesis of α-oximino ketones.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CNGQDs | Water | Room Temp. | 0.5-1 | 85-95 | rajpub.com |
| NaNO₂/HCl | Water/Ethanol | 0-5 | 2-3 | 70-85 | rajpub.com |
| TSIL-ONO | CH₂Cl₂ | Room Temp. | 1-2 | 80-90 | rajpub.com |
| CaO | None | 130 | 5-6 | 60-75 | rajpub.com |
This table is generated based on data for the synthesis of various α-oximino ketones and serves as a comparative illustration.
Another significant advancement in heterogeneous catalysis is the ammoximation of ketones, a process that combines ammonia (B1221849), hydrogen peroxide, and the ketone in the presence of a catalyst, typically titanium silicate-1 (TS-1). hydro-oxy.comnih.gov This method is a cornerstone of green industrial production of oximes, such as cyclohexanone (B45756) oxime for nylon-6 synthesis. hydro-oxy.com The in-situ generation of hydrogen peroxide using supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with a TS-1 catalyst represents a particularly sustainable approach, achieving high selectivity (>95%) for the oxime product. nih.gov This eliminates the need for the transportation and storage of highly concentrated hydrogen peroxide, enhancing safety and reducing costs. nih.gov
Solvent-Free and Green Solvent Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of α-oximino ketone synthesis, several solvent-free and aqueous systems have been developed.
Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), offers a solvent-free alternative. For instance, the synthesis of α,α-amino thioketones has been achieved through a one-pot, three-component milling of 2-oxo aldehydes, amines, and thiols without the need for a catalyst or solvent. nih.gov While not a direct synthesis of α-oximino ketones, this demonstrates the potential of mechanochemistry for related transformations.
The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. As mentioned earlier, the synthesis of α-oximino ketones using CNGQDs is effectively carried out in water. rajpub.com Furthermore, natural acids, such as those found in fruit juices, have been explored as environmentally friendly catalysts for oxime synthesis in aqueous media, presenting a novel green approach. ijprajournal.com
Emerging Catalytic Technologies
Recent research has focused on the application of emerging technologies to drive the synthesis of oximes and related compounds in a more sustainable manner.
Photocatalysis utilizes visible light as an energy source to promote chemical reactions, often under mild conditions. While specific applications to the synthesis of this compound are still under investigation, visible-light-induced radical difunctionalization of acyl oxime esters has been reported for the synthesis of γ-keto esters. nih.gov This highlights the potential of photoredox catalysis in activating oxime-related functionalities for C-C bond formation. nih.gov
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild, environmentally benign conditions. While the direct biocatalytic synthesis of α-oximino ketones is an area requiring further exploration, the enzymatic synthesis of the structurally related α-amino ketones has been demonstrated. researchgate.netnih.gov Enzymes such as α-oxoamine synthases can catalyze the stereospecific formation of α-amino ketones from α-amino acids and coenzyme A thioesters. nih.gov This suggests a promising future direction for the development of biocatalytic routes to α-oximino ketones.
The following table provides a comparative overview of different sustainable catalytic approaches for the synthesis of α-oximino ketones and related compounds.
| Catalytic Approach | Catalyst Example | Key Advantages | Potential Limitations |
| Heterogeneous Catalysis | Functionalized Graphene Quantum Dots, TS-1 | Catalyst recyclability, ease of separation, high efficiency | Catalyst preparation can be complex, potential for leaching |
| Solvent-Free (Mechanochemistry) | None (mechanical force) | Reduced solvent waste, high atom economy, often catalyst-free | Substrate scope may be limited, scalability challenges |
| Green Solvents | Natural Acids in Water | Environmentally benign, low cost, non-toxic | Lower reaction rates, potential for side reactions |
| Photocatalysis | Not specified for this reaction | Uses renewable energy source, mild reaction conditions | Requires specialized equipment, catalyst stability can be an issue |
| Biocatalysis | α-oxoamine synthase (for α-amino ketones) | High selectivity, mild conditions, biodegradable catalysts | Enzyme availability and stability, substrate scope can be narrow |
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-fluorophenyl group (e.g., aromatic protons at ~7.0–7.5 ppm) and hydroxyimino moiety (C=N-OH proton at ~8–10 ppm). Use NMR to confirm fluorine substitution .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and oxime (N-O, ~900–950 cm) stretches.
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (e.g., CHFNO) .
- X-ray Crystallography : Resolve tautomeric forms or isomerism if crystallization is feasible .
Advanced: How can contradictions in reactivity data between the oxime and ketone groups be resolved under varying conditions?
Answer:
Design controlled experiments to isolate variables:
- pH-Dependent Studies : Investigate oxime tautomerization (keto-enol equilibrium) using UV-Vis spectroscopy or NMR in buffered solutions.
- Kinetic Monitoring : Use HPLC or stopped-flow techniques to track reaction rates of nucleophilic additions at the ketone vs. oxime under different catalysts (e.g., acid/base) .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites under varying solvent polarities .
Basic: What synthetic routes are reported for this compound?
Answer:
Common methods include:
- Oxime Formation : React 1-(4-Fluorophenyl)butan-1-one with hydroxylamine hydrochloride under acidic conditions. Optimize pH (5–7) and temperature (60–80°C) to maximize yield .
- Purification : Recrystallize from methanol/diethyl ether mixtures to achieve >95% purity. Challenges include managing byproducts from incomplete oxime formation .
Advanced: How does the 4-fluorophenyl group influence interactions with biological targets?
Answer:
The electron-withdrawing fluorine enhances:
- Receptor Binding : Fluorine’s electronegativity increases affinity for hydrophobic pockets in enzymes or receptors (e.g., σ2 ligands in antipsychotics) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in analogs like Droperidol and Azaperone. Validate via hepatic microsome assays .
Basic: What spectroscopic signatures distinguish this compound from its tautomers?
Answer:
- NMR : Tautomers show distinct shifts for the hydroxyimino proton (enol form: ~10 ppm; keto form: absent).
- IR : Oxime N-O stretch (~950 cm) vs. carbonyl shifts in tautomers (~1700 cm) .
Advanced: What strategies address crystallization challenges for X-ray structure determination?
Answer:
- Co-Crystallization : Use guest molecules (e.g., crown ethers) to stabilize lattice structures.
- Solvent Screening : Test high-polarity solvents (e.g., DMSO/water) or slow evaporation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves and goggles; use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 2–8°C, away from light. Monitor degradation via TLC or HPLC .
Advanced: How can hydrolysis kinetics of the oxime group be studied under physiological conditions?
Answer:
- Simulated Fluids : Use phosphate-buffered saline (pH 7.4) at 37°C.
- Monitoring : Quantify hydrolysis products via LC-MS or NMR .
Basic: What computational methods predict the compound’s tautomeric behavior?
Answer:
- DFT Calculations : Optimize geometries for keto and enol forms in Gaussian or ORCA.
- Solvent Models : Apply polarizable continuum models (PCM) to simulate aqueous vs. non-polar environments .
Advanced: How does steric hindrance from the 4-fluorophenyl group affect regioselectivity in reactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
